Thiazolylalanine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-amino-3-(1,3-thiazol-4-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c7-5(6(9)10)1-4-2-11-3-8-4/h2-3,5H,1,7H2,(H,9,10)/t5-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBZIGVCQRXJYQD-YFKPBYRVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CS1)CC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(N=CS1)C[C@@H](C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90152461 | |
| Record name | Thiazolylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90152461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
119433-80-6 | |
| Record name | Thiazolylalanine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119433806 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiazolylalanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90152461 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | THIAZOLYLALANINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VTL1Y3S44B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthetic Methodologies for Thiazolylalanine and Its Derivatives
Chemical Synthesis Pathways
Chemical synthesis provides versatile routes for producing thiazolylalanine, allowing for precise control over the molecular structure.
Traditional Organic Synthesis Techniques
Traditional organic synthesis techniques for this compound often involve the construction of the thiazole (B1198619) ring and its subsequent reaction with an alanine (B10760859) precursor. DL-4-Thiazolylalanine, the racemic mixture, can be synthesized through the reaction of a thiazole ring component and an alanine fragment. One established method involves the reaction of thiazole with cyanoacetic acid to yield 2-Mercaptopropionitril, followed by a reduction step to obtain D-4-thiazolylalanine. chembk.comchembk.com Another approach describes the condensation of 4-thiazolylmethyl chloride with diethyl acetamidomalonate, followed by hydrolysis of the resulting product. researchgate.net General organic synthesis principles, such as dehydration condensation and alkylation reactions, are also fundamental in the preparation of various this compound derivatives. google.com
Stereoselective Synthesis Approaches
The production of optically active this compound derivatives, which are crucial for pharmaceutical applications, necessitates stereoselective synthesis approaches. One effective strategy for the stereoselective synthesis of β-(5-arylthiazolyl) α-amino acids involves diastereoselective alkylation. This method typically commences with a glycine (B1666218) tert-butyl ester Schiff base, utilizing hydroxypinanone as a chiral inducer, leading to good chemical yields and high enantiomeric excess (up to 98% ee). researchgate.net Another method explored for enantioselective synthesis is induced by the Corey-Lygo catalyst under chiral phase transfer conditions. researchgate.net These stereoselective methods are vital for obtaining the desired enantiomer, which often exhibits specific biological activity.
Synthesis of Protected this compound Derivatives (e.g., Boc-3-(4-thiazolyl)-D-alanine)
The synthesis of protected this compound derivatives is a critical step in peptide synthesis and the development of complex bioactive molecules. Boc-3-(4-thiazolyl)-D-alanine, for instance, is a key amino acid derivative widely employed in peptide synthesis. chemimpex.com The tert-butyloxycarbonyl (Boc) protecting group is commonly used as it allows for selective reactions, facilitating the controlled assembly of peptide chains. chemimpex.com N-Boc-3-(4-thiazolyl)-L-alanine (also known as Boc-Ala(4-Thiazolyl)-OH) is another protected form that serves as a valuable building block. sigmaaldrich.compeptide.com Other protecting groups, such as methoxycarbonyl, ethoxycarbonyl, and benzyloxycarbonyl (urethane-type), or acetyl and benzoyl (acyl-type), are also utilized for the amino groups during the synthesis of optically active this compound derivatives. google.com Furthermore, thiazolium salts derived from dipeptides containing L-thiazolylalanine, such as Boc-Gly-(Thz-Ala)-OMe, can be employed to generate N,S-heterocyclic carbene gold(I) and silver(I) complexes. researchgate.netcsic.es
Biocatalytic and Biotechnological Production Routes
Biocatalytic and biotechnological methods offer environmentally friendly and often highly selective alternatives for the production of this compound.
Enzymatic Resolution Methods (e.g., using L-aminoacylase, protease, lipase)
Enzymatic resolution methods are well-established for producing optically active this compound derivatives from racemic mixtures. google.com L-aminoacylases (EC 3.5.1.14) are a class of enzymes that catalyze the hydrolysis of N-acyl-L-amino acids, yielding the corresponding organic acid and the L-amino acid. wikipedia.orgnih.gov These enzymes are industrially important for obtaining enantiomerically pure L-amino acids from chemically synthesized racemic N-acetyl-amino acid mixtures. nih.govuni-duesseldorf.ded-nb.info Specifically, L-aminoacylase can be used to split N-acetyl-thiazolylalanine. google.com Proteases are another class of enzymes capable of cleaving N-acetyl-thiazolylalanine. google.com They are also utilized in solid-phase assays for the subsite mapping of endoproteases, where 4-thiazolyl-alanine can be incorporated as a residue in peptide substrates. acs.org Lipases, such as Candida antarctica lipase (B570770) B (CALB), are also employed in the resolution of N-benzyloxycarbonyl-thiazolylalanine ester google.com. Lipases are known for their ability to perform kinetic resolution of racemic compounds, including aryl carboxylic acid esters, often achieving high enantioselectivity. nih.govmdpi.comdiva-portal.org
Biotransformation Processes (e.g., conversion of alanine)
Biotransformation processes leverage microorganisms or enzymes to convert readily available precursors into desired compounds like this compound. The conversion of alanine into DL-4-Thiazolylalanine through the catalysis of microorganisms or enzymes represents a significant biotransformation route. chembk.com While direct conversion of alanine to this compound is not widely detailed, the broader concept of utilizing natural amino acids as starting materials for the synthesis of non-canonical amino acids is recognized. For example, a method for synthesizing 2-hydroxy-3-thiazolylacrylic acid from natural amino acids like aspartic acid via a transamination reaction using aminotransferase is known. google.com The field of biocatalysis has seen significant advancements in multi-enzymatic cascades for the production of various non-canonical α-amino acids, demonstrating the potential for such biotransformations. frontiersin.org The metabolic interconversion of amino acids, exemplified by the glucose-alanine cycle where alanine is transaminated from pyruvate (B1213749) in muscle and back to pyruvate in the liver, underscores the enzymatic capacity for amino acid transformations. marmara.edu.trwikipedia.org
Fermentative Preparation Processes
Fermentative processes offer a promising and often more environmentally friendly route for the production of L-amino acids, including non-natural ones like this compound. This approach leverages the metabolic capabilities of microorganisms or isolated enzymes to convert precursors into the desired amino acid. chembk.comgoogle.comsusupport.com
While direct fermentative production of this compound is less commonly detailed in general literature compared to common L-amino acids, the principle of biotransformation is well-established. DL-4-Thiazolylalanine, for instance, can be obtained through the biotransformation of alanine, catalyzed by specific microorganisms or enzymes. chembk.com This method highlights the potential for microbial systems to facilitate the conversion of readily available starting materials into more complex amino acid structures.
The broader field of L-amino acid fermentation utilizes various microorganisms, including strains belonging to genera such as Brevibacterium and Corynebacterium. google.comresearchgate.net These microorganisms are often engineered or selected for their ability to overproduce specific amino acids by enhancing biosynthesis pathways or imparting resistance to amino acid analogs. google.com The stereospecificity inherent in enzymatic reactions makes fermentation an advantageous method for producing the desired L-isomer of amino acids, which is often critical for their biological activity. researchgate.net
Key aspects of fermentative preparation processes include:
Microorganism Selection and Engineering: Utilizing wild-type strains or, more commonly, mutant strains that are auxotrophic (requiring specific nutrients) or resistant to certain chemical analogs to enhance amino acid productivity. google.comresearchgate.net
Substrate Utilization: Microorganisms convert various organic substrates, such as sugars and starches, into amino acids through biochemical reactions. susupport.commdpi.com
Controlled Environment: Fermentation typically occurs in controlled bioreactors, optimizing conditions such as temperature and nutrient concentration for microbial growth and product formation. susupport.com
Enzymatic Resolution: For racemic mixtures obtained from chemical synthesis, enzymatic resolution methods can be employed. For example, N-benzyloxycarbonyl-thiazolylalanine ester can be resolved using lipase, or N-acetyl-thiazolylalanine can be cleaved using L-aminoacylase to yield optically active this compound derivatives. google.com
Data on specific fermentative yields for this compound are not widely reported in general overviews, but the principles applied to other L-amino acids, such as L-lysine, demonstrate the industrial viability of this approach. google.comresearchgate.net
Novel Synthetic Strategies and Future Directions in Chemical Synthesis
Current research in this compound synthesis is exploring novel strategies to improve efficiency, stereoselectivity, and the synthesis of complex derivatives. These advancements often involve sophisticated catalytic systems and innovative reaction designs.
One area of significant interest involves the synthesis of organometallic-peptide bioconjugates utilizing L-thiazolylalanine. Researchers have successfully derived N,S-heterocyclic carbene (NSHC) gold(I) and silver(I) complexes from peptides containing L-thiazolylalanine. researchgate.netresearchgate.net These complexes are generated from corresponding thiazolium peptide salts, either through transmetalation or by reaction with a strong base. researchgate.net This strategy allows for the incorporation of the this compound residue into metallodrugs, opening avenues for new therapeutic agents with enhanced properties. For instance, gold(I) NSHC-peptide complexes have shown promising cytotoxic activity against certain cancer cell lines. researchgate.net
Another approach involves the modification of established reactions or the development of entirely new pathways. The Hantzsch synthesis, a classic method for thiazole ring formation, continues to be adapted for the synthesis of thiazole-containing amino acids. This method typically involves the condensation of α-haloketones or aldehydes with thioamides or thiourea. mdpi.comresearchgate.netresearchgate.netlmaleidykla.lt Recent modifications have allowed for the preparation of N,N-disubstituted β-amino acids with thiazole, aromatic, and heterocyclic substituents. mdpi.com
Furthermore, the Rodionov reaction, a three-component condensation, has been modified for the synthesis of thiazole β-amino acids. This involves the condensation of 2-arylthiazole-4-carbaldehydes with malonic acid and ammonium (B1175870) acetate, yielding the desired β-amino acids with moderate to good yields. farmaciajournal.com
Future directions in the chemical synthesis of this compound and its derivatives are likely to focus on:
Asymmetric Synthesis: Developing highly stereoselective methods to produce specific enantiomers of this compound, which are often crucial for biological activity, without the need for resolution steps.
Catalysis: Exploring new catalytic systems, including organocatalysis, biocatalysis, and transition metal catalysis, to enable more efficient and selective bond formations.
Flow Chemistry: Implementing continuous flow processes for scalability and improved reaction control, moving away from traditional batch synthesis.
Green Chemistry: Developing more sustainable synthetic routes that minimize waste, use less hazardous reagents, and operate under milder conditions.
Combinatorial Synthesis: Creating libraries of this compound derivatives for high-throughput screening in drug discovery and material science.
These novel synthetic strategies aim to overcome challenges associated with traditional methods, such as multi-step procedures, low yields, and difficulties in achieving desired stereoisomers, thereby facilitating the broader application of this compound in various fields.
Data Tables
Table 1: Selected Synthetic Methodologies for this compound and Derivatives
| Methodology Type | Key Reagents/Catalysts | Products/Intermediates | Key Features/Notes | Source |
| Enzymatic Resolution | Lipase, L-aminoacylase | Optically active N-benzyloxycarbonyl-thiazolylalanine ester, N-acetyl-thiazolylalanine | Resolution of racemic mixtures, stereoselective. | google.com |
| Biotransformation | Microorganisms/Enzymes | DL-4-Thiazolylalanine | Conversion of alanine, potential for stereoselectivity. | chembk.com |
| Chemical Synthesis (Hantzsch) | α-haloketones/aldehydes, thioamides/thiourea | N,N-disubstituted β-amino acids with thiazole rings | Versatile for diverse thiazole derivatives. | mdpi.comresearchgate.netresearchgate.netlmaleidykla.lt |
| Chemical Synthesis (Modified Rodionov) | 2-arylthiazole-4-carbaldehydes, malonic acid, ammonium acetate | Thiazole β-amino acids | One-step procedure, moderate to good yields. | farmaciajournal.com |
| Organometallic Bioconjugation | Thiazolium peptide salts, Gold(I)/Silver(I) precursors | N,S-heterocyclic carbene (NSHC) metal complexes | Incorporation into metallodrugs, potential for anticancer activity. | researchgate.netresearchgate.net |
Biochemical Roles and Metabolic Pathways of Thiazolylalanine
Involvement in Amino Acid Metabolism
Thiazolylalanine is recognized as a heterocyclic amino acid analog. guidechem.com Its primary role in amino acid metabolism stems from its function as a histidine analogue. researchgate.net The imidazole (B134444) side chain of histidine is crucial for the catalytic activity of many enzymes and for chelating metal ions in metalloproteins. researchgate.net The thiazole (B1198619) ring in this compound can mimic some of these functions, allowing it to act as a substitute for histidine in certain biological contexts.
Research has demonstrated that this compound can be incorporated into proteins in vivo. researchgate.net This process is mediated by His-tRNA synthetase, the enzyme responsible for attaching histidine to its corresponding tRNA molecule for protein synthesis. researchgate.net The ability of His-tRNA synthetase to recognize and activate this compound, albeit with potentially different efficiency compared to histidine, allows for its insertion into polypeptide chains during translation. researchgate.net However, not all histidine analogues are efficiently incorporated; for instance, β-2-thiazolyl-alanine showed poorer competitive inhibition of HisRS and was not detected in peptide products in one study. researchgate.net
The incorporation of this compound into proteins can be used as a tool in protein engineering to probe the electronic structure and function of active sites. nih.gov By replacing histidine with this analogue, researchers can study the impact on protein stability, enzyme kinetics, and ligand binding.
Interaction with Thiazole Deaminase
Specific information regarding an enzyme named "thiazole deaminase" and its direct interaction with this compound is not extensively documented in available scientific literature. However, the metabolic fate of the thiazole ring, a component of this compound, is of significant interest. The enzymatic degradation of thiazole-containing compounds has been studied in other contexts.
Enzymes from the oxidoreductase family, such as peroxidases, are known to degrade various organic compounds, including those with thiazole structures, through the generation of reactive free radicals. While not specific to this compound, this suggests a potential pathway for the breakdown of its thiazole ring.
Furthermore, cytochrome P450 (CYP) enzymes are responsible for the metabolism of a wide range of xenobiotics and endogenous compounds. mdpi.com Studies on other thiazole-containing molecules have shown that CYP-mediated bioactivation can occur, often involving oxidation of the sulfur atom in the thiazole ring. nih.gov This can lead to the formation of reactive intermediates that can then be conjugated with molecules like glutathione (B108866) for detoxification and excretion. nih.gov This suggests a plausible, though not directly confirmed, metabolic route for the thiazole moiety of this compound.
Another potential enzymatic interaction could involve enzymes that act on analogous sulfur-containing heterocyclic amino acids. For instance, proline dehydrogenase has been shown to be a key enzyme in the oxidative metabolism of thioprolines, which are sulfur analogues of proline. nih.gov This enzyme catalyzes the FAD-dependent oxidation of these compounds. nih.gov It is conceivable that similar dehydrogenase or oxidase enzymes could act on the thiazole ring of this compound.
Integration into Broader Metabolic Networks
As a histidine analogue, this compound has the potential to integrate into the broader metabolic networks connected to histidine metabolism. researchgate.net The primary catabolic pathway for histidine in mammals begins with the non-oxidative deamination of histidine to urocanic acid, a reaction catalyzed by the enzyme histidase. semanticscholar.org Urocanic acid is further metabolized to formimino-glutamate (FIGLU), which then donates its formimino group to tetrahydrofolate, ultimately yielding glutamate. semanticscholar.org Glutamate can then enter the tricarboxylic acid (TCA) cycle for energy production or be used in the synthesis of other amino acids. figshare.com The extent to which this compound can serve as a substrate for histidase and subsequent enzymes in this pathway is a subject for further investigation.
The integration of this compound into metabolic networks is also evident through its incorporation into peptides and proteins. researchgate.netnih.govnih.gov This directly links it to the complex machinery of protein synthesis and turnover, which are central hubs in cellular metabolism. The presence of this unnatural amino acid in proteins can influence their structure and function, thereby affecting the metabolic pathways they regulate.
The carbon skeleton of amino acids, following the removal of the amino group, can be funneled into various metabolic pathways. fiveable.me Depending on the specific amino acid, it can be classified as glucogenic (can be converted to glucose) or ketogenic (can be converted to ketone bodies). fiveable.me If this compound is catabolized, the fate of its carbon skeleton would determine its connection to either gluconeogenesis or ketogenesis, further integrating it into central carbon metabolism.
Impact on Cellular Signaling and Regulation
Recent studies have begun to shed light on the direct impact of L-4-Thiazolylalanine on cellular signaling and regulation, particularly in the context of skin health. nih.gov Research has demonstrated that this compound exhibits antioxidant properties by decreasing the production of reactive oxygen species (ROS) induced by UV exposure. nih.gov Concurrently, it was shown to increase the levels of Heat Shock Protein 70 (HSP70), a molecular chaperone involved in the cellular stress response and protein folding. nih.gov
This modulation of the cellular stress response points to an influence on signaling pathways that govern cell survival and homeostasis. Furthermore, L-4-Thiazolylalanine has been found to significantly improve skin barrier strength and integrity, a process confirmed by an increase in the enzymatic activity of 12R-lipoxygenase in the stratum corneum. nih.gov Lipoxygenases are enzymes that produce lipid signaling molecules involved in inflammatory and other cellular responses.
The interaction of this compound with cellular receptors is another avenue through which it can impact signaling. For example, its incorporation into peptides has been used to probe the binding requirements of opioid receptors, indicating a potential role in modulating receptor-mediated signaling pathways. nih.gov
While direct evidence linking this compound to major signaling cascades like the MAPK pathway is still emerging, the known roles of other amino acids in regulating these pathways provide a framework for future research. mdpi.com Functional amino acids can influence key metabolic and signaling networks that control protein synthesis, nutrient sensing, and inflammatory responses. nih.gov
Thiazolylalanine in Peptide Chemistry and Bioconjugation
Incorporation into Peptide Sequences
The integration of non-natural amino acids like thiazolylalanine into peptide chains is a key strategy to modulate their properties, including stability, bioactivity, and conformational preferences.
Solid-Phase Peptide Synthesis (SPPS) Applications
Solid-Phase Peptide Synthesis (SPPS) is the predominant method for synthesizing peptides, offering a controlled, efficient, and scalable approach for producing high-purity products bachem.comcsic.esopenaccessjournals.combeilstein-journals.orgnih.gov. This compound, often in its protected forms such as Fmoc-L-(4-thiazolyl)-Alanine or Boc-L-4-Thiazolylalanine, is readily incorporated into peptide sequences using standard SPPS protocols researchgate.netrsc.orgmedchemexpress.comchemicalbook.com. This method involves the sequential addition of protected amino acids to a growing peptide chain anchored to an insoluble solid support, typically a resin bachem.comcsic.esopenaccessjournals.com. Each amino acid addition cycle consists of Nα-protecting group cleavage, washing steps, and coupling of the next amino acid bachem.com. The Fmoc/tBu protecting-group strategy is commonly employed in automated SPPS, allowing for efficient and high-throughput production of modified peptides beilstein-journals.orgnih.gov.
Impact on Peptide Stability and Bioactivity
The introduction of this compound into peptide structures can significantly influence their stability and biological activity. Peptides modified with this compound have demonstrated enhanced stability and promising bioactivity, which are critical attributes for developing therapeutic agents . For instance, gold(I) complexes derived from peptides containing L-thiazolylalanine have exhibited good stability and notable antitumor characteristics in in vitro studies researchgate.netcsic.esdntb.gov.ua. The unique structural features of this compound can contribute to increased resistance against enzymatic degradation, a common limitation for natural peptides mdpi.com. Cyclic peptides, which can be designed to incorporate modified amino acids like this compound, are generally known to possess increased chemical and enzymatic stability, prolonged bioeffects, and improved receptor selectivity compared to their linear counterparts mdpi.com.
Conformational Effects and Structure-Activity Relationships (SAR) in Modified Peptides
The incorporation of this compound can induce specific conformational effects within peptides, which are crucial for defining their Structure-Activity Relationships (SAR). SAR studies aim to understand how the structural features of a molecule relate to its biological effects, such as enzyme inhibition or receptor binding nih.govmdpi.comdiva-portal.org. This compound derivatives have been shown to function as enantioselective catalysts in various reactions, indicating their ability to influence molecular recognition and reactivity through specific conformational arrangements rsc.orgacs.org. For example, in the development of thyrotropin-releasing hormone (TRH) mimetics, the precise positioning of nitrogen and sulfur atoms within the thiazole (B1198619) ring of the this compound moiety was found to be critical for both central nervous system (CNS) effects and binding affinity to the TRH receptor acs.org. Modified glycopeptides incorporating 4-thiazolylalanine have been investigated for their binding interactions with MHC proteins and their ability to induce T-cell responses, highlighting the role of this compound in shaping the immunological activities of these modified peptides diva-portal.org.
Development of Peptidomimetics and Pseudopeptides
This compound, as an unnatural amino acid, plays a significant role in the design and synthesis of peptidomimetics and pseudopeptides. Peptidomimetics are compounds designed to mimic the biological activity of natural peptides while often overcoming their inherent drawbacks, such as poor metabolic stability and low oral bioavailability nih.govmdpi.com. The strategies for developing peptidomimetics frequently involve structural modifications, including the incorporation of unnatural amino acids or the use of pseudopeptide bonds nih.govmdpi.com.
Pseudopeptide bonds involve the substitution of native amide bonds with various isosteres at specific positions within the peptide chain that are not directly involved in the molecule's biological function nih.govmdpi.comgoogleapis.com. This approach is widely used to enhance the in vivo proteolytic stability of peptides nih.govmdpi.com. By introducing non-proteinogenic residues like this compound, researchers can fine-tune the conformational flexibility, lipophilicity, and enzymatic resistance of peptide analogues, leading to improved pharmacokinetic properties and potentially novel therapeutic agents nih.govmdpi.comdokumen.pub.
Metal-Peptidic Bioconjugates
This compound is a valuable component in the creation of metal-peptidic bioconjugates, which are increasingly explored for their applications in medicinal chemistry, particularly as metallodrugs researchgate.netrsc.org. The thiazole moiety within this compound provides a convenient site for coordination with various transition metals, forming stable organometallic complexes researchgate.net. These bioconjugates leverage the targeting capabilities of peptides with the diverse functionalities of metal complexes, leading to compounds with enhanced therapeutic precision researchgate.netoxfordglobal.com.
Synthesis of N-Heterocyclic Carbene (NHC) Complexes
A prominent application of this compound in bioconjugation is the synthesis of N-Heterocyclic Carbene (NHC) complexes. The thiazole ring of this compound can be readily converted into a thiazolyl-2-ylidene N,S-heterocyclic carbene (NSHC) researchgate.net. This conversion typically involves the alkylation of the nitrogen atom in the thiazole to form a thiazolium salt, followed by deprotonation of the C2 atom, which generates the highly nucleophilic carbene researchgate.net.
These NSHC ligands derived from this compound-containing peptides can then react with suitable metal precursors to form stable organometallic complexes researchgate.net. For example, thiazolium salts derived from dipeptides containing L-thiazolylalanine (e.g., Boc-Gly-(Thz-Ala)-OMe) have been successfully used to generate NSHC gold(I) and silver(I) complexes through transmetalation or reaction with a strong base researchgate.netresearchgate.netcsic.es. Rhodium(III) and ruthenium(II) complexes have also been prepared using this compound derivatives, reacting with precursors like [RhCp∗Cl2]2 and [Ru(p-cymene)Cl2]2 via silver carbene transfer reactions researchgate.netrsc.org.
These metal-peptidic NHC complexes have shown promising biological activities. For instance, gold(I) NSHC complexes derived from L-thiazolylalanine-containing peptides demonstrated significant cytotoxicity against various human tumor cell lines, including A549 (lung carcinoma), Jurkat T (T-cell leukemia), and MiaPaca2 (pancreatic carcinoma) researchgate.netcsic.esmdpi.com. The cytotoxicity of these complexes can vary depending on the specific metal and other ligands, with some gold(I) complexes exhibiting sub-micromolar IC50 values researchgate.netcsic.es. The stability and promising properties of these novel metal-based drugs open new avenues for antitumor drug design researchgate.net.
Table 1: Cytotoxic Activity of Gold(I) NSHC Complexes Derived from L-Thiazolylalanine-Containing Peptides researchgate.netcsic.es
| Complex Type | Cell Line | IC50 Value (µM) |
| NSHC-gold(I)-iodido | A549 | 0.4 ± 0.01 |
| NSHC-gold(I)-iodido | Jurkat T | 6.2 ± 0.1 |
| NSHC-gold(I)-iodido | MiaPaca2 | 16.6 ± 0.2 |
| NSHC-gold(I)-thiolate | A549 | < 25 |
| NSHC-gold(I)-thiolate | Jurkat T | < 25 |
| NSHC-gold(I)-thiolate | MiaPaca2 | < 25 |
NHC ligands are widely recognized in transition metal catalysis for their strong σ-donation and tunable steric and electronic properties, making them versatile for designing catalysts and biologically active compounds researchgate.netnih.gov.
Applications in Bioorganometallic Chemistry
This compound (Thz-Ala) plays a crucial role in bioorganometallic chemistry, primarily through its ability to form N,S-heterocyclic carbene (NSHC) ligands. These NSHC ligands can coordinate with various transition metals, leading to the creation of novel metallopeptides and organometallic bioconjugates researchgate.netresearchgate.net. The integration of organometallic moieties into peptides through such non-natural amino acids like this compound is a rapidly expanding field with applications spanning catalysis, medicinal chemistry, bioanalysis, and materials science researchgate.netresearchgate.net.
Synthesis of this compound-Based Metal Complexes: The synthesis of this compound-derived metal complexes typically involves the preparation of thiazolium salts, which are then deprotonated to generate the NSHC researchgate.net. For instance, thiazolium salts derived from dipeptides containing L-thiazolylalanine, such as Boc-Gly-(Thz-Ala)-OMe, can be utilized to synthesize NSHC gold(I) and silver(I) complexes researchgate.netresearchgate.netcsic.es. A common method involves a silver carbene transfer reaction with metal precursors like [RhCp*Cl2]2 or [Ru(p-cymene)Cl2]2 to yield thiazole-based carbene complexes researchgate.net. These complexes represent the first examples of this compound-2-ylidene metal bioconjugates researchgate.net.
Key Metals and Their Complexes: this compound has been successfully employed to form complexes with several transition metals, including gold (Au), silver (Ag), ruthenium (Ru), rhodium (Rh), and iridium (Ir) researchgate.netresearchgate.netmdpi.com.
Gold(I) and Silver(I) Complexes: Dipeptides containing L-thiazolylalanine can form N,S-heterocyclic carbene (NSHC) gold(I) and silver(I) complexes researchgate.netresearchgate.netcsic.es. Specifically, gold(I) complexes, such as those with N,S-heterocyclic carbenes derived from L-thiazolylalanine-containing peptides, have demonstrated significant cytotoxic activity against various tumor cell lines, including A549, MiaPaca2, and Jurkat T cells researchgate.netcsic.esmdpi.com. The NSHC-gold(I) iodide complex, in particular, has shown high cytotoxicity, potentially due to the lability of the Au-I bond and increased lipophilicity researchgate.netmdpi.com.
Table 1: Cytotoxic Activity of Selected Gold(I) Complexes Derived from L-Thiazolylalanine Peptides
| Complex Type | Peptide Moiety | Metal | IC50 Range (µM) | Cell Lines Tested | Citation |
| NSHC Gold(I) Iodide Complex (e.g., Complex 50) | L-Thiazolylalanine-containing dipeptide | Gold(I) | < 25 (as low as 0.4) | A549, Jurkat T, MiaPaca2 | researchgate.netcsic.esmdpi.com |
| NSHC Gold(I) Thiolate Complex (e.g., Complex 51) | L-Thiazolylalanine-containing dipeptide | Gold(I) | < 25 | A549, Jurkat T, MiaPaca2 | researchgate.netmdpi.com |
Ruthenium(II) and Rhodium(III) Complexes: this compound derivatives have been used to prepare organometallic peptide N-heterocyclic carbene (NHC) complexes of CpRh(III) and arene Ru(II) moieties researchgate.netsemanticscholar.org114.55.40. For instance, 3-ethyl thiazolium peptide salts, such as Boc-Thia-Leu-OMe and Boc-Thia-Leu-Phe-OMe, based on this compound, can react with [RhCpCl2]2 and [Ru(p-cymene)Cl2]2 to yield corresponding thiazole-based carbene complexes researchgate.net. Metzler-Nolte and co-workers have expanded the range of peptidic metal-NHC complexes to include rhodium and iridium complexes using this compound, leading to the preparation of ruthenium complex 236 researchgate.netrsc.org. These functionalized amino acids can be incorporated into peptides via Solid-Phase Peptide Synthesis (SPPS) and subsequently transformed into metal-NHC complexes using standard transmetallation protocols researchgate.netrsc.orgresearchgate.net.
Role in Bioorganometallic Conjugation: this compound facilitates the formation of metal-carbon linkages between the metal center and the biomolecular scaffold, which is a defining characteristic of organometallic bioconjugates researchgate.net. This direct metal-carbon bond distinguishes them from traditional coordination complexes researchgate.net. The ability to incorporate this compound into peptides via SPPS makes it a versatile tool for constructing complex bioorganometallic systems rsc.orgresearchgate.net. These artificial bioorganometallic compounds are explored for various applications, including their potential as anticancer agents researchgate.netresearchgate.netmdpi.comnih.gov.
Table 2: Examples of this compound-Derived Metal Complexes
| Complex Type | Metal | Precursor/Ligand Type | Characterization Methods | Citation |
| N,S-Heterocyclic Carbene (NSHC) Complexes | Gold(I) | Thiazolium salts from L-thiazolylalanine dipeptides | 1H, 13C, 2D-NMR, IR, Mass Spectrometry | researchgate.netresearchgate.netcsic.es |
| N,S-Heterocyclic Carbene (NSHC) Complexes | Silver(I) | Thiazolium salts from L-thiazolylalanine dipeptides | 1H, 13C, 2D-NMR, IR, Mass Spectrometry | researchgate.netresearchgate.netcsic.es |
| Thiazole-based Carbene Complexes | Rhodium(III) | 3-ethyl thiazolium peptide salts + [RhCp*Cl2]2 | Multinuclear NMR, Mass Spectrometry, Elemental Analysis | researchgate.net |
| Thiazole-based Carbene Complexes | Ruthenium(II) | 3-ethyl thiazolium peptide salts + [Ru(p-cymene)Cl2]2 | Multinuclear NMR, Mass Spectrometry, Elemental Analysis | researchgate.net |
| Peptidic Metal-NHC Complexes (e.g., Complex 236) | Ruthenium(II) | This compound-functionalized amino acids | Not explicitly detailed in snippet, but general characterization for metallopeptides is implied | researchgate.netrsc.org |
This compound's capacity to act as a precursor for NSHC ligands and its seamless integration into peptide synthesis protocols underscore its significance in advancing the field of bioorganometallic chemistry, particularly in the design of new metal-based drugs and catalysts researchgate.netresearchgate.netnih.gov.
Pharmacological and Therapeutic Research on Thiazolylalanine
Antimicrobial Activity
While extensive detailed research on the direct antimicrobial activity of Thiazolylalanine itself is less prevalent compared to its other biological effects, it has been noted that DL-4-Thiazolylalanine can serve as a raw material and intermediate in the pharmaceutical industry with reported antibacterial activity. chembk.com Studies on related thiazole (B1198619) derivatives and this compound building blocks have shown antimicrobial properties, suggesting a broader potential for the thiazole scaffold in combating various microorganisms. mdpi.comd-nb.infosemanticscholar.orgresearchgate.netnih.gov
Antioxidant and Anti-inflammatory Effects
This compound exhibits notable antioxidant and anti-inflammatory properties. In vitro studies have demonstrated that L-4-Thiazolylalanine (L4) provides antioxidant benefits by significantly increasing Heat Shock Protein 70 (HSP70) and reducing the production of reactive oxygen species (ROS) induced by UV exposure. nih.govresearchgate.net This suggests a protective role against oxidative stress.
Furthermore, L4 has shown anti-inflammatory effects. Clinical observations indicate that L4 can lead to a decrease in redness after methyl nicotinate (B505614) application on the inner arm and a significant reduction of erythema and skin desquamation on the scalp, demonstrating its soothing benefits. nih.govresearchgate.net In 3D tissue models, L4 treatment resulted in a decrease in the expression of inflammatory genes. ontosight.ai
Table 1: Key Effects of L-4-Thiazolylalanine on Oxidative Stress and Inflammation
| Effect Category | Specific Finding | In Vitro/Clinical | Citation |
| Antioxidant | Increased HSP70 production | In Vitro | nih.govresearchgate.net |
| Antioxidant | Decreased reactive oxygen species (ROS) production induced by UV exposure | In Vitro | nih.govresearchgate.net |
| Anti-inflammatory | Decrease in redness after methyl nicotinate application | Clinical | nih.govresearchgate.net |
| Anti-inflammatory | Significant reduction of erythema and skin desquamation on the scalp | Clinical | nih.govresearchgate.net |
| Anti-inflammatory | Decrease in expression of inflammatory genes | In Vitro (3D tissues) | ontosight.ai |
Role in Skin Physiology and Dermatological Applications
This compound, particularly L-4-Thiazolylalanine (L4), has been extensively investigated for its beneficial effects on skin physiology, positioning it as a promising ingredient in dermatological applications.
Skin Barrier Strength and Integrity
L-4-Thiazolylalanine has been shown to significantly improve skin barrier strength and integrity. In vitro evaluations using transepithelial electrical resistance (TEER) measurements, a strong indicator of barrier strength, demonstrated improved integrity. nih.govresearchgate.net Clinically, this improvement was confirmed by an observed increase in 12R-lipoxygenase enzymatic activity in the stratum corneum, a key component for maintaining a healthy skin barrier. nih.govresearchgate.net
Table 2: Effects of L-4-Thiazolylalanine on Skin Barrier
| Parameter | Observation | Method | Citation |
| Skin Barrier Strength and Integrity | Significantly improved | Clinical | nih.govresearchgate.net |
| Transepithelial Electrical Resistance (TEER) | Increased, indicating stronger barrier | In Vitro | nih.govresearchgate.net |
| 12R-lipoxygenase enzymatic activity | Increased in stratum corneum, confirming barrier improvement | Clinical | nih.govresearchgate.net |
Wound Healing Mechanisms
L-4-Thiazolylalanine exhibits beneficial effects on wound healing mechanisms. In vitro treatments with L4 have shown positive impacts on wound closure. nih.govresearchgate.net The compound contributes to accelerating the skin repair process, indicating its potential utility in promoting dermal recovery. nih.govresearchgate.net
Modulation of Dermal Proteins (e.g., Collagen, Elastin (B1584352), Hyaluronic Acid)
L-4-Thiazolylalanine plays a significant role in modulating key dermal proteins essential for skin structure and elasticity. It has been shown to stimulate the production of dermal proteins by fibroblasts. ontosight.ai
Collagen: In vitro studies using 3D human skin tissue models revealed that L4 treatment led to a significant increase in pro-collagen I production within the dermal matrix. ontosight.ai In vivo biopsy studies further demonstrated that L4 increased collagen remodeling and epidermal thickness. ontosight.ai
Elastin: L-4-Thiazolylalanine has been found to enhance the expression of Lysyl Oxidase-like 1 (LOXL1), an enzyme crucial for the cross-linking of elastin fibers. This enhancement is contemplated to increase "anti-elastase" activity, thereby fostering the renewal of elastin fibers and improving the elasticity of elastin-containing tissues. semanticscholar.org
Hyaluronic Acid (HA): Research indicates that L4 treatment results in an increase in hyaluronic acid production in human dermal fibroblast cells and within the dermal matrix of 3D tissues. ontosight.ai Hyaluronic acid is vital for skin hydration and volume.
Table 3: Modulation of Dermal Proteins by L-4-Thiazolylalanine
| Dermal Protein/Component | Effect | Method | Citation |
| Pro-collagen I | Increased production | In Vitro (3D tissues) | ontosight.ai |
| Collagen remodeling | Increased | In Vivo (biopsy) | ontosight.ai |
| LOXL1 expression | Enhanced (leading to improved elastin fiber renewal and elasticity) | In Vitro | semanticscholar.org |
| Hyaluronic Acid (HA) | Increased production | In Vitro (fibroblasts, 3D tissues) | ontosight.ai |
Anti-Inflammaging Effects in Skin
L-4-Thiazolylalanine contributes to anti-inflammaging effects in the skin. Inflammaging refers to the chronic, low-grade inflammation associated with aging, which contributes to skin aging phenotypes. L4 delivers soothing benefits and is recognized for its anti-inflammaging properties, helping to mitigate these age-related inflammatory processes in the skin and scalp. nih.govresearchgate.net This is further supported by its ability to decrease the expression of inflammatory genes in skin models. ontosight.ai
Analytical Methodologies for Thiazolylalanine Research
Chromatographic Techniques
Chromatography is fundamental to the separation and quantification of Thiazolylalanine from complex mixtures, including biological samples and synthetic reaction products.
As this compound is a chiral molecule, separating its enantiomers (L- and D-forms) is critical, given that stereochemistry often dictates biological activity. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose, utilizing various chiral stationary phases (CSPs). nih.govnih.gov
Direct enantioseparation of underivatized this compound can be achieved using CSPs based on macrocyclic glycopeptides, such as teicoplanin. acs.orgacs.org These phases possess ionic groups compatible with aqueous mobile phases, making them ideal for polar analytes like amino acids. acs.org Another effective class of CSPs includes those based on Cinchona alkaloids, which can separate amino acids without prior derivatization. nih.gov
Alternatively, indirect separation involves pre-column derivatization with a chiral reagent, such as Marfey's reagent (Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide or FDAA), to form diastereomers. nih.gov These diastereomeric pairs can then be separated on a standard achiral reversed-phase column (e.g., C18). nih.gov The choice between direct and indirect methods depends on factors like sensitivity requirements and sample complexity.
Table 1: Example HPLC Conditions for Amino Acid Enantioseparation
| Parameter | Direct Method (CSP) | Indirect Method (Derivatization) |
|---|---|---|
| Stationary Phase | Teicoplanin-based (e.g., Astec CHIROBIOTIC T) acs.orgacs.org | Reversed-Phase C18 nih.gov |
| Mobile Phase | Methanol/Water with acid/base additives (e.g., formic acid, diethylamine) nih.gov | Acetonitrile/Aqueous buffer (e.g., 5% acetic acid) gradient nih.gov |
| Analyte Form | Underivatized this compound | Diastereomers (e.g., FDAA-derivatized) nih.gov |
| Detection | UV, Mass Spectrometry (MS) | UV, MS |
Liquid Chromatography coupled with tandem mass spectrometry (LC-MS/MS) is a powerful tool for the highly sensitive and selective quantification of this compound in complex biological matrices like plasma and tissue extracts. nih.govresearchgate.net This technique combines the separation capabilities of HPLC with the mass analysis of MS, providing structural confirmation and low detection limits. researchgate.net
Method development typically involves optimizing sample preparation (e.g., protein precipitation or solid-phase extraction), chromatographic separation on a reversed-phase column, and mass spectrometric conditions. nih.gov For enhanced sensitivity, derivatization may be employed to improve ionization efficiency. scialert.netmdpi.com The use of tandem mass spectrometry allows for specific detection through Multiple Reaction Monitoring (MRM), where a specific precursor ion of this compound is selected and fragmented to produce a characteristic product ion, minimizing interference from the matrix. nih.gov
Spectroscopic Methods (e.g., NMR, IR, Mass Spectrometry)
Spectroscopic methods are indispensable for the structural elucidation and confirmation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy provide detailed information about the molecular structure. For this compound, the ¹H NMR spectrum would show characteristic signals for the protons on the thiazole (B1198619) ring (typically in the aromatic region, ~7-9 ppm), as well as signals for the α-amino acid moiety (α-proton, β-protons). acs.orgnih.gov ¹³C NMR would similarly show distinct resonances for the carbons of the thiazole ring and the alanine (B10760859) side chain. nih.gov These spectra are crucial for confirming the identity and purity of synthesized this compound.
Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum of this compound is expected to show characteristic absorption bands for the N-H stretch of the amine group (around 3300-3500 cm⁻¹), the O-H stretch of the carboxylic acid (a broad band around 2500-3300 cm⁻¹), the C=O stretch of the carbonyl group (around 1700-1725 cm⁻¹), and vibrations associated with the C=N and C-S bonds within the thiazole ring. mdpi.comnih.gov
Mass Spectrometry (MS) : High-resolution mass spectrometry provides the exact mass of the molecule, confirming its elemental composition. acs.org Fragmentation analysis (MS/MS) reveals the structure by breaking the molecule into smaller, predictable pieces. For this compound, common fragmentation patterns would include the loss of water (H₂O), formic acid (HCOOH), and cleavage of the side chain from the thiazole ring.
Table 2: Predicted Spectroscopic Data for this compound
| Technique | Expected Features |
|---|---|
| ¹H NMR | Signals for thiazole ring protons (~7-9 ppm), α-proton, and β-protons of the alanine side chain. nih.gov |
| ¹³C NMR | Resonances for thiazole ring carbons, carboxyl carbon (~170-180 ppm), α-carbon, and β-carbon. nih.gov |
| IR Spectroscopy | Broad O-H stretch (~2500-3300 cm⁻¹), N-H stretch (~3300-3500 cm⁻¹), C=O stretch (~1700-1725 cm⁻¹), C=N and C=C ring stretches (~1500-1600 cm⁻¹). nih.gov |
| Mass Spectrometry | Molecular ion peak corresponding to C₆H₈N₂O₂S (Exact Mass: 172.0306). acs.org Fragmentation includes loss of H₂O, HCOOH, and the amino acid side chain. |
Electrochemical Methods
Electrochemical methods offer a sensitive and often cost-effective alternative for the detection of electroactive molecules. While not all amino acids are easily oxidized or reduced, the thiazole ring in this compound may confer sufficient electroactivity for direct detection. The analysis would typically involve the oxidation of the thiazole moiety at the surface of a modified electrode, such as a glassy carbon electrode chemically modified with nanoparticles or polymers to enhance sensitivity and selectivity. Techniques like cyclic voltammetry could be used to study its redox behavior, while more sensitive methods like differential pulse voltammetry could be employed for quantification. The linear relationship between the peak current and the concentration of this compound would form the basis of the quantitative assay.
Bioanalytical Assays for Biological Activity Evaluation
Evaluating the biological activity of this compound requires a range of bioanalytical assays tailored to specific therapeutic targets. These assays are crucial for screening its potential as an antimicrobial, anticancer, or enzyme-inhibiting agent.
Antimicrobial Activity Assays : The antimicrobial potential of this compound can be assessed using standard microdilution methods to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). nih.gov These assays involve exposing various strains of bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi to serial dilutions of the compound and observing the lowest concentration that inhibits or kills the microorganisms. researchgate.net
Anticancer/Antiproliferative Assays : Cell-based assays are fundamental to screening for anticancer activity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is commonly used to measure the cytotoxic or antiproliferative effects of a compound on various cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer). nih.gov The assay quantifies cell viability by measuring the metabolic activity of living cells, allowing for the calculation of an IC₅₀ value (the concentration that inhibits 50% of cell growth). nih.gov
Enzyme Inhibition Assays : If this compound is designed as an inhibitor of a specific enzyme, its activity is evaluated using a dedicated enzyme inhibition assay. nih.gov For instance, if targeting a protein tyrosine phosphatase, a spectrofluorimetric assay could monitor the enzyme-mediated transformation of a non-fluorescent substrate into a fluorescent product. nih.gov The reduction in fluorescence in the presence of this compound would indicate inhibitory activity, from which an IC₅₀ value can be determined. nih.gov
Cell-Free Protein Synthesis (CFPS) Assays : Novel bioanalytical methods, such as engineered CFPS assays, can be adapted for the detection and quantification of non-proteinogenic amino acids. acs.org In such a system, this compound could potentially be recognized by the translational machinery or be enzymatically converted to a proteinogenic amino acid, which is then incorporated into a reporter protein (like Green Fluorescent Protein). The level of reporter protein activity would then correlate with the concentration of the target amino acid. acs.org
Future Research Directions and Translational Perspectives
Elucidation of Specific Molecular Mechanisms of Action
A critical direction for future research involves the detailed elucidation of the specific molecular mechanisms through which Thiazolylalanine exerts its biological effects. While studies have demonstrated beneficial outcomes, such as its role in stimulating dermal protein production and enhancing skin barrier strength, the precise molecular pathways and targets remain to be fully characterized researchgate.netresearchgate.net. For instance, L-4-Thiazolylalanine (marketed as Protinol in some applications) has been observed to stimulate the production of dermal proteins by fibroblasts, leading to improved epidermal thickness and collagen remodeling researchgate.net. Furthermore, it exhibits antioxidant properties, evidenced by an increase in Heat Shock Protein 70 (HSP70) and a reduction in reactive oxygen species production following UV exposure, alongside an improvement in skin barrier integrity through increased 12R-lipoxygenase enzymatic activity in the stratum corneum researchgate.netnih.gov. Understanding the regulation of matrix metalloproteinases (MMPs) in response to this compound could also pave the way for novel wound healing treatments researchgate.net. Beyond dermatological applications, research into metal-based candidate drugs has shown that a gold(I) this compound bis-N-heterocyclic carbene (NHC) complex can induce actin depolymerization, leading to apoptosis nih.gov. This finding suggests a direct interaction with cytoskeletal proteins, highlighting a potential molecular target. Additionally, the ability of this compound to be incorporated into the genetic code through modified pyrrolysyl-tRNA synthetase opens avenues for understanding its role in synthetic biology and fundamental protein synthesis mechanisms ethz.ch.
Development of Advanced this compound Derivatives for Enhanced Efficacy
The synthesis and evaluation of advanced this compound derivatives represent a significant research direction aimed at improving its potency, selectivity, and pharmacokinetic profiles . The unique structural features of this compound make it an attractive building block for medicinal chemistry. For example, exendin-4 (B13836491) derivatives incorporating 4-thiazolylalanine at position 1 have demonstrated enhanced glucagon (B607659) receptor activation and improved selectivity compared to their histidine-containing counterparts, underscoring its potential in peptide drug design for metabolic disorders google.com. The broader field of non-natural amino acids, including this compound, is recognized as a powerful tool in the development of novel peptide-based drug candidates researchgate.net. Conjugation chemistry, which involves linking amino acids or peptides to small molecules (such as heterocycles), is a promising strategy to create new compounds with superior potency, selectivity, stability, permeability, and solubility dntb.gov.uanih.govsemanticscholar.org. Research has also explored the creation of gold(I) complexes containing N,S-heterocyclic carbenes derived from L-thiazolylalanine-containing peptides, which have shown cytotoxic activity against various cancer cell lines, indicating a potential for metal-based therapeutic agents mdpi.com. Furthermore, the ongoing efforts in developing artificial metalloenzymes frequently involve the synthesis of novel non-natural amino acids like this compound, with the goal of achieving highly selective and efficient enzyme-like catalysis for a range of chemical transformations bham.ac.uk.
Integration with Omics Data for Systems-Level Understanding
The integration of multi-omics data (genomics, proteomics, metabolomics, transcriptomics, etc.) is emerging as a critical approach to comprehensively understand the molecular responses of biological systems to chemical compounds like this compound nih.govmdpi.comresearchgate.net. This systems-level perspective can provide invaluable insights into the compound's broader biological impact and help identify key regulatory pathways and biomarkers. Future research will increasingly focus on:
Biomarker Discovery: Utilizing multi-omics data to identify specific biomarkers that indicate therapeutic response or potential off-target effects of this compound and its derivatives researchgate.net.
Pathway Elucidation: Mapping the complex interactions across different biological layers to fully understand how this compound modulates cellular processes and signaling pathways nih.gov.
Drug Response Prediction: Developing predictive models for drug responses by integrating diverse omics data, including genetic mutations, copy number variations, methylation patterns, and gene expression profiles, to personalize therapeutic strategies nih.gov.
Network Modeling: Constructing and analyzing sophisticated network models, such as lipid-metabolite-protein networks, to visualize and interpret the intricate connections across various 'omics' layers. These models serve as powerful tools for hypothesis generation, functional analysis, and the discovery of novel therapeutic targets mdpi.com.
Exploration of Novel Therapeutic Targets
Beyond its established or emerging applications, the unique chemical structure of this compound suggests a broader therapeutic potential that warrants further exploration. Its role as an important raw material and intermediate in pharmaceuticals, agrochemicals, and dyestuff indicates its versatility and the potential for a wide array of applications fishersci.se. Although requiring further mechanistic research, the reported anti-inflammatory and antioxidant properties of L-4-Thiazolylalanine hint at its potential in treating various inflammatory and oxidative stress-related diseases guidechem.com. The successful incorporation of this compound into exendin-4 derivatives to activate the glucagon receptor suggests its utility in developing treatments for metabolic disorders beyond merely addressing hypoglycemia google.com. Moreover, the demonstrated cytotoxic activity of gold complexes containing L-thiazolylalanine against various cancer cell lines positions it as a promising candidate for further investigation in anticancer therapy mdpi.com. Its observed ability to modulate cytoskeletal proteins, as seen with the gold(I) this compound bis-NHC complex, points towards its potential in diseases where cytoskeletal dynamics play a crucial role, such as cancer progression and metastasis nih.gov.
Clinical Translation and Biopharmaceutical Development
The ultimate goal of much of the research on this compound is its successful translation from preclinical studies into human clinical applications. This involves a rigorous biopharmaceutical development process. For topical applications, L-4-Thiazolylalanine (Protinol) has already undergone in vitro and in vivo clinical studies, demonstrating its benefits for skin health, thereby paving the way for its biopharmaceutical development in dermatological products researchgate.netresearchgate.netnih.gov. Key aspects of this translational phase include:
Formulation and Delivery Systems: Developing optimal formulations and delivery systems to ensure the stability, bioavailability, and targeted delivery of this compound or its derivatives. The increasing use of recombinantly expressed therapeutic proteins and peptide-based drugs underscores the importance of stability during storage and effective delivery mechanisms, areas where this compound, as a non-proteinogenic amino acid, can play a significant role in enhancing drug properties researchgate.netnih.gov.
Regulatory Strategy: Engaging in careful and integrated upfront planning across all drug development disciplines. This includes designing tailored nonclinical programs and establishing robust manufacturing and control strategies to ensure a smooth transition into clinical development biopharma-excellence.com.
Early Clinical Development: Biopharmaceutical development programs often focus on products in their early developmental stages, guiding them from initial production feasibility through process development and manufacturing for Phase 1 and 2 clinical trials. This is particularly crucial for complex products that may not be readily handled by commercial manufacturers due to their complexity or niche market cancer.gov.
Compound Names and PubChem CIDs
The following table lists the chemical compound discussed in this article and its corresponding PubChem Compound Identifier (CID).
Q & A
Q. How can molecular docking studies predict this compound’s interactions with target proteins?
- Methodology :
- Software : Use AutoDock Vina or Schrödinger Suite. Prepare protein structures (PDB ID) with removed water molecules and added polar hydrogens.
- Validation : Compare docking scores (ΔG) to known inhibitors. Perform MD simulations (100 ns) to assess binding stability.
- Reporting : Include RMSD plots and ligand interaction diagrams in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
